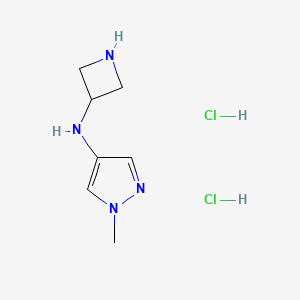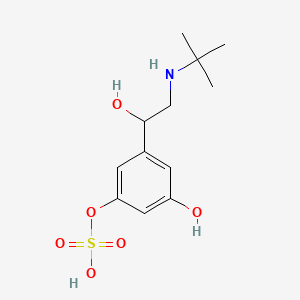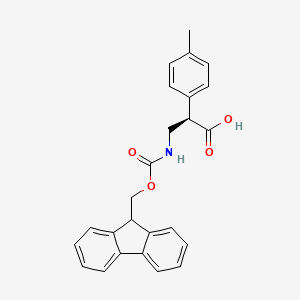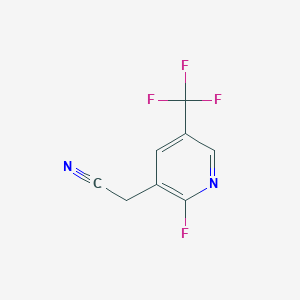
2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated organic compound that belongs to the class of pyridines This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like distillation and crystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Cyclization Reactions: Under specific conditions, the compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted pyridines, oxidized derivatives, and various heterocyclic compounds .
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the fluoro and trifluoromethyl groups.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of a nitrile group, leading to different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another derivative with distinct chemical properties and uses.
Uniqueness
2-Fluoro-5-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the combination of fluoro and trifluoromethyl groups, which impart enhanced stability, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZWVMTJDJQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate](/img/structure/B1408377.png)
![1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid](/img/structure/B1408378.png)
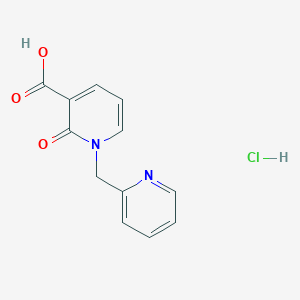
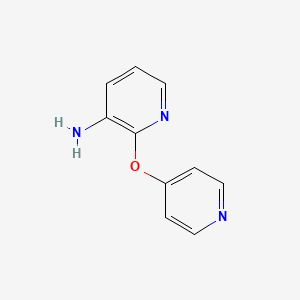
![3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol](/img/structure/B1408383.png)
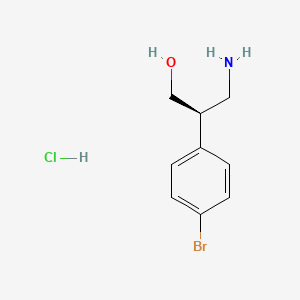
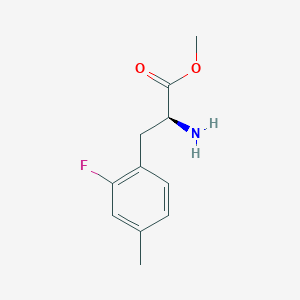

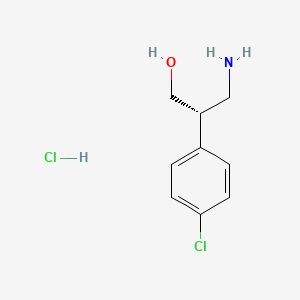
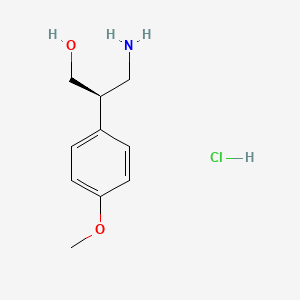
![2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408394.png)
